molecular formula C12H15NO2 B1311702 2-PyrrolIdin-1-ylmethylbenzoic acid CAS No. 876717-98-5

2-PyrrolIdin-1-ylmethylbenzoic acid

Cat. No. B1311702
M. Wt: 205.25 g/mol
InChI Key: SCVGQZVBLWNGJF-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylmethylbenzoic acid is a chemical compound used in scientific research. It is categorized under Carboxylic Acids and has a CAS Number of 876717-98-5 . The molecular formula of this compound is C12 H15 N O2 and it has a molecular weight of 205.255 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-Pyrrolidin-1-ylmethylbenzoic acid, often involves the reaction of pyrrolidine with 2-chloropyrimidine . Another approach involves the formation of the pyrrolidine ring from acyclic precursors . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Pyrrolidin-1-ylmethylbenzoic acid is involved in various chemical synthesis processes. For instance, it undergoes ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols (Gazizov et al., 2015). Another study demonstrated its use in the synthesis of fluorescent probes for mercury ion, by reacting β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis (Shao et al., 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Pyrrolidin-1-ylmethylbenzoic acid have been synthesized and characterized, such as N-substituted pyrrolidin-2-ones, which are cyclic analogues of various pharmacologically active compounds (Ebrik et al., 1998). The synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid, with potential as antilipidemic agents, also involves this compound (Ohno et al., 1999).

Materials Science

In materials science, 2-Pyrrolidin-1-ylmethylbenzoic acid derivatives have been evaluated for their anticorrosive properties. For example, certain derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic media (Zhang et al., 2018).

Synthesis of Functionalized Molecules

This compound is also used in the synthesis of densely functionalized molecules, such as pyrroles and thiophenes, which have applications in various fields including drug discovery (Cheng et al., 2010). Another example is the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which have shown promising antibacterial and antimycobacterial activity (Belveren et al., 2017).

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGQZVBLWNGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428458
Record name 2-(pyrrolidin-1-ylmethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-PyrrolIdin-1-ylmethylbenzoic acid

CAS RN

876717-98-5
Record name 2-(pyrrolidin-1-ylmethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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